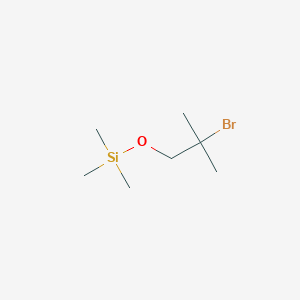
(2-Bromo-2-methylpropoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2-methylpropoxy)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-bromo-2-methylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-2-methylpropanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-2-methylpropoxy)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Reduction: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the bromine atom with an iodine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Reactions: Products include (2-Iodo-2-methylpropoxy)trimethylsilane.
Hydrolysis: Products include 2-bromo-2-methylpropanol.
Reduction: Products depend on the specific reducing agent and conditions used.
Aplicaciones Científicas De Investigación
(2-Bromo-2-methylpropoxy)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2-methylpropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group play key roles in its reactivity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but contains a vinyl group instead of a methyl group.
(2-Bromopropoxy)trimethylsilane: Similar but with a propoxy group instead of a methyl group.
Trimethylsilane: Contains only the trimethylsilyl group without the bromine and methyl groups.
Uniqueness
(2-Bromo-2-methylpropoxy)trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C7H17BrOSi |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
(2-bromo-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C7H17BrOSi/c1-7(2,8)6-9-10(3,4)5/h6H2,1-5H3 |
Clave InChI |
DGZZBMLPQMAVHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

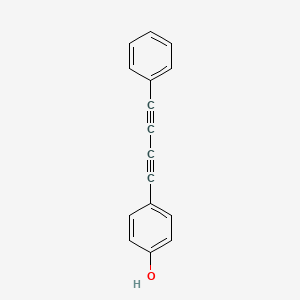
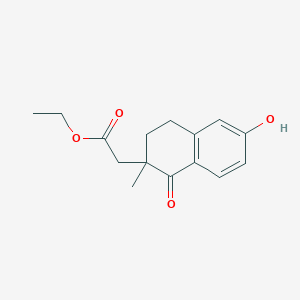
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
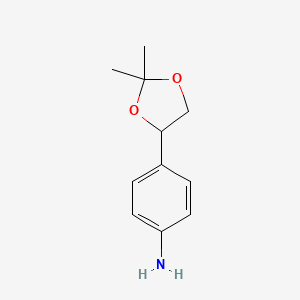

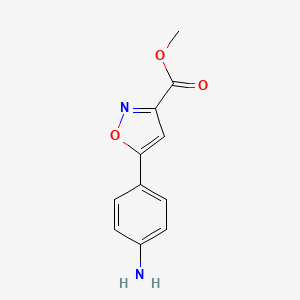
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
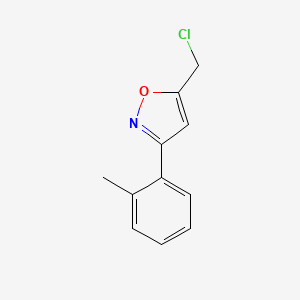
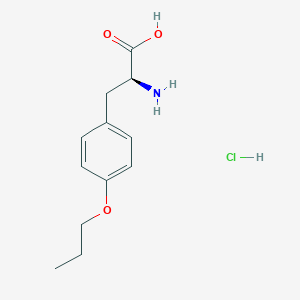
![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)

